

An In-depth Technical Guide on 3-isothiocyanato-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name: *3-isothiocyanato-1-methyl-1H-pyrazole*

Cat. No.: *B040448*

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CAS Number: 114874-28-1

This technical guide provides a comprehensive overview of **3-isothiocyanato-1-methyl-1H-pyrazole**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established knowledge of its core chemical structures—the pyrazole ring and the isothiocyanate group—with plausible synthetic methodologies and predicted biological activities based on analogous compounds.

Chemical and Physical Properties

A summary of the known and predicted properties of **3-isothiocyanato-1-methyl-1H-pyrazole** is presented in the table below. This data is essential for laboratory handling, experimental design, and computational modeling.

Property	Value	Source
CAS Number	114874-28-1	Commercial Suppliers
Molecular Formula	C ₅ H ₅ N ₃ S	Calculated
Molecular Weight	139.18 g/mol	Calculated
Appearance	White to off-white crystalline solid (Predicted)	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted)	N/A
SMILES	<chem>CN1C=CC(=N=C=S)N=1</chem>	N/A
InChI Key	Not available	N/A

Synthesis and Experimental Protocols

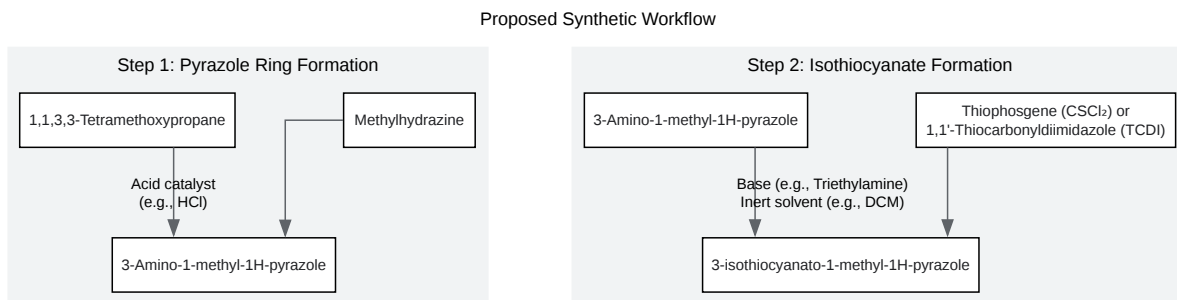
While a specific, detailed experimental protocol for the synthesis of **3-isothiocyanato-1-methyl-1H-pyrazole** is not readily available in published literature, a plausible and robust synthetic route can be proposed based on well-established methods for the synthesis of pyrazole derivatives and the conversion of amines to isothiocyanates.

Proposed Synthetic Pathway

The most logical synthetic approach involves a two-step process:

- Synthesis of the Precursor: Formation of 3-amino-1-methyl-1H-pyrazole.
- Conversion to Isothiocyanate: Reaction of the amino-pyrazole with a thiocarbonylating agent.

A visual representation of this proposed workflow is provided below.



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Caption: Proposed two-step synthesis of **3-isothiocyanato-1-methyl-1H-pyrazole**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of aminopyrazoles from 1,3-dicarbonyl precursors and substituted hydrazines.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
- **Addition of Reagents:** Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature. An acid catalyst, such as a catalytic amount of hydrochloric acid, can be added to facilitate the reaction.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

- **Work-up and Isolation:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3-amino-1-methyl-1H-pyrazole.

Step 2: Synthesis of **3-isothiocyanato-1-methyl-1H-pyrazole**

This step involves the conversion of the synthesized amino-pyrazole to the corresponding isothiocyanate.

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 3-amino-1-methyl-1H-pyrazole (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
- **Addition of Thiocarbonylating Agent:** Slowly add a solution of thiophosgene (CSCl_2) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. Alternatively, a safer and more manageable reagent like 1,1'-thiocarbonyldiimidazole (TCDI) can be used.
- **Reaction Conditions:** Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
- **Work-up and Isolation:** Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, **3-isothiocyanato-1-methyl-1H-pyrazole**.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of **3-isothiocyanato-1-methyl-1H-pyrazole** is currently lacking in the scientific literature. However, based on the known pharmacological profiles of its constituent moieties—the pyrazole ring and the isothiocyanate group—we can infer potential biological targets and signaling pathways.

The Pyrazole Scaffold in Drug Discovery

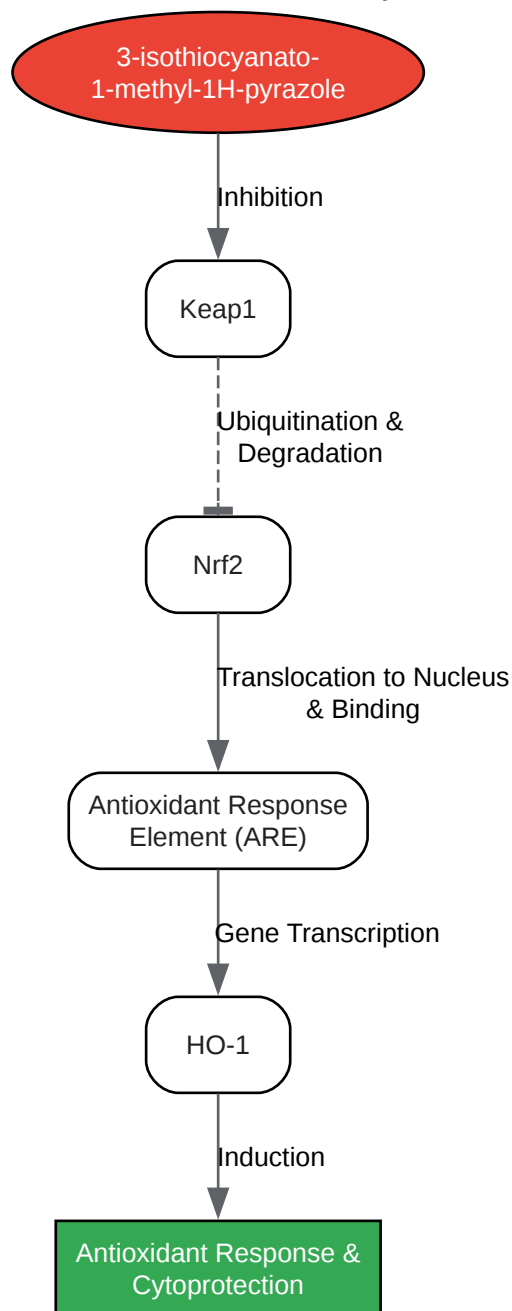
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^[2] Their anticancer properties are often attributed to the induction of apoptosis via the generation of reactive oxygen species (ROS).

The Isothiocyanate Functional Group

Isothiocyanates are known to exert their biological effects through various mechanisms, with a notable impact on cellular stress response pathways. Studies on other isothiocyanates have demonstrated their ability to modulate key signaling pathways:

- **Nrf2/HO-1 Pathway:** Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.^{[3][4]} Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).^[1] Activation of this pathway helps to mitigate oxidative stress, a key factor in many diseases.

Predicted Nrf2/HO-1 Pathway Activation

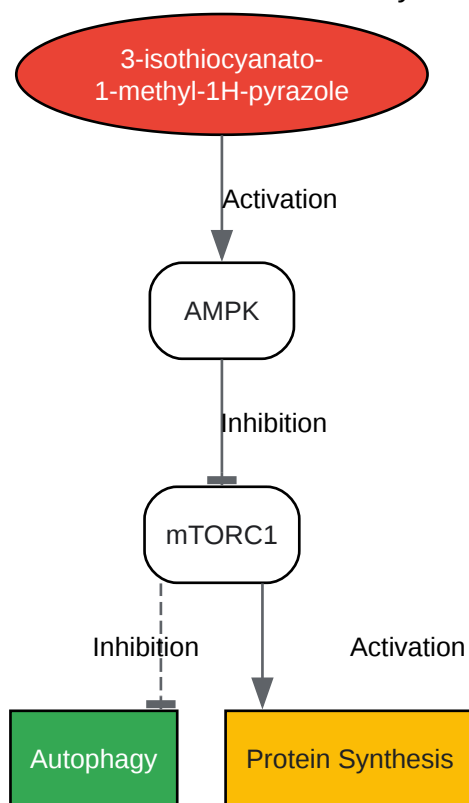
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Caption: Hypothetical activation of the Nrf2/HO-1 pathway.

- AMPK/mTORC1 Pathway: Some isothiocyanates have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key

promoter of cell growth and proliferation. This inhibition can lead to the induction of autophagy, a cellular recycling process.

Predicted AMPK/mTORC1 Pathway Modulation



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Caption: Hypothetical modulation of the AMPK/mTORC1 pathway.

Conclusion and Future Directions

3-isothiocyanato-1-methyl-1H-pyrazole is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The combination of the pharmacologically active pyrazole scaffold and the versatile isothiocyanate functional group suggests a high probability of interesting biological activity.

Future research should focus on:

- **Definitive Synthesis and Characterization:** The development and publication of a detailed, validated synthesis protocol and full characterization of the compound's physicochemical

properties.

- **Biological Screening:** Comprehensive screening of the compound against various cancer cell lines and other disease models to identify its primary biological effects.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by **3-isothiocyanato-1-methyl-1H-pyrazole** to understand its mechanism of action.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of **3-isothiocyanato-1-methyl-1H-pyrazole**. While direct experimental data is limited, the information presented provides a strong basis for initiating further research and development efforts.

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